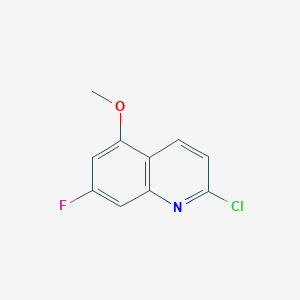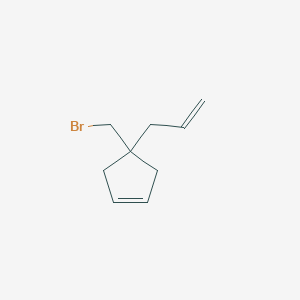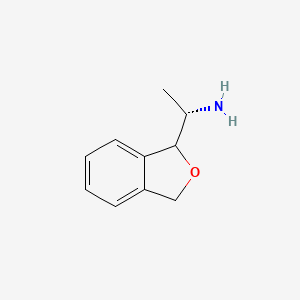![molecular formula C24H18N6O2S2 B2568057 N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286695-43-9](/img/structure/B2568057.png)
N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H18N6O2S2 and its molecular weight is 486.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The emergence of antimicrobial resistance poses a significant global health challenge. Researchers have investigated the antimicrobial potential of derivatives of this compound. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species. These compounds show promise as prospective antimicrobial agents .
Anticancer Properties
Cancer remains a formidable disease, necessitating novel therapeutic approaches. The synthesized compound has been tested for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibit significant activity against breast cancer cells. Molecular docking studies further support their potential as lead compounds for rational drug design .
Anti-Inflammatory Potential
The heterocyclic thiazole nucleus, present in this compound, has been associated with anti-inflammatory properties. Researchers have explored its potential in modulating inflammatory responses, which could have implications for treating inflammatory diseases .
Antiviral Studies
While specific studies on this compound’s antiviral activity are limited, its structural features warrant investigation. Researchers have synthesized related compounds with promising antiviral properties, suggesting that further exploration of this compound’s antiviral potential is warranted .
Antibacterial Hybrid Agents
Hybrid antimicrobials combining different agents have gained attention. Researchers have synthesized derivatives that combine thiazole and sulfonamide moieties, both known for their antibacterial activity. Although not directly related to our compound, this work highlights the potential of thiazole-based structures in combating bacterial infections .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial. Researchers have explored the impact of substituents on its biological properties. For instance, the effect of substituents attached to the phenoxy, benzoyl, and phenyl ring of the thiazole nucleus has been studied .
Propiedades
IUPAC Name |
N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c1-14-3-8-18-19(11-14)34-23(29-18)15-4-6-16(7-5-15)27-20(31)12-17-13-33-24(28-17)30-22(32)21-25-9-2-10-26-21/h2-11,13H,12H2,1H3,(H,27,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCXOBRGWWWTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)
![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)



![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)


![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)